molecular formula C10H12BrNO2 B3185226 3-Bromo-4-(isopropylamino)benzoic acid CAS No. 1131615-09-2

3-Bromo-4-(isopropylamino)benzoic acid

Cat. No.: B3185226
CAS No.: 1131615-09-2
M. Wt: 258.11 g/mol
InChI Key: HLTPBBNGJKFUHG-UHFFFAOYSA-N
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Description

3-Bromo-4-(isopropylamino)benzoic acid (IUPAC name: 3-bromo-4-(propan-2-ylamino)benzoic acid) is a benzoic acid derivative substituted at the third position with a bromine atom and at the fourth position with an isopropylamino group (-NH-CH(CH₃)₂). This compound belongs to a class of halogenated aromatic carboxylic acids, which are of interest in medicinal chemistry, material science, and biosensing due to their structural versatility and tunable electronic properties .

Properties

CAS No.

1131615-09-2

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-bromo-4-(propan-2-ylamino)benzoic acid

InChI

InChI=1S/C10H12BrNO2/c1-6(2)12-9-4-3-7(10(13)14)5-8(9)11/h3-6,12H,1-2H3,(H,13,14)

InChI Key

HLTPBBNGJKFUHG-UHFFFAOYSA-N

SMILES

CC(C)NC1=C(C=C(C=C1)C(=O)O)Br

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzoic acid scaffold significantly influence molecular properties such as acidity, solubility, and binding affinity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Data of Selected Benzoic Acid Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
3-Bromo-4-(isopropylamino)benzoic acid -NH-CH(CH₃)₂ (4) C₁₀H₁₂BrNO₂ 258.12* Not provided Potential bioactivity, chelation with metals
3-Bromo-4-methylbenzoic acid -CH₃ (4) C₈H₇BrO₂ 215.05 7697-26-9 Simpler structure; baseline for substituent effects
3-Bromo-4-methoxybenzoic acid -OCH₃ (4) C₈H₇BrO₃ 230.04 99-58-1 Electron-donating group; used in biosensors
3-Bromo-4-(trifluoromethyl)benzoic acid -CF₃ (4) C₈H₄BrF₃O₂ 269.01 581813-17-4 Electron-withdrawing group; high thermal stability
3-Bromo-4-(diethylamino)benzoic acid -N(C₂H₅)₂ (4) C₁₁H₁₄BrNO₂ 272.14* Not provided Enhanced solubility due to tertiary amine
3-Bromo-4-isopropoxybenzoic acid -O-CH(CH₃)₂ (4) C₁₀H₁₁BrO₃ 273.10 Not provided Ether linkage; moderate polarity

*Calculated based on molecular formula.

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in 3-bromo-4-(trifluoromethyl)benzoic acid) increase the acidity of the carboxylic acid group compared to electron-donating groups (e.g., -OCH₃ or -NH-alkyl) . The isopropylamino group (-NH-CH(CH₃)₂) in the target compound may enhance hydrogen-bonding capacity, improving interactions in biological systems .

Steric and Solubility Considerations: Bulky substituents like -CF₃ or -N(C₂H₅)₂ reduce crystallinity but improve solubility in organic solvents .

Biosensor Compatibility ():

A yeast-based biosensor for benzoic acid derivatives (sBAD) demonstrated that substituent position (para > ortho > meta) critically influences recognition efficiency more than substituent chemistry. For example:

  • 4-Methoxy and 4-amino derivatives showed stronger fluorescence responses than meta-substituted analogs.
  • This suggests that the para-substituted isopropylamino group in the target compound may exhibit favorable binding in analogous systems, though direct testing is required .
Coordination Chemistry ():

Benzoic acid derivatives with electron-rich substituents (e.g., -NH₂, -OCH₃) form stable complexes with lanthanides. The isopropylamino group’s nitrogen lone pairs could enhance chelation efficiency compared to -CF₃ or -CH₃ substituents, which lack donor atoms .

Thermal Stability ():

Derivatives with -CF₃ (e.g., 3-bromo-4-(trifluoromethyl)benzoic acid) exhibit higher thermal stability due to strong C-F bonds. In contrast, amino-substituted analogs may decompose at lower temperatures due to N-H bond susceptibility .

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